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This technical guide provides a comprehensive overview of the spectroscopic data for phenyl
nitrate (C₆H₅ONO₂). Due to the inherent instability of this compound, this document focuses on

predicted spectroscopic characteristics derived from computational studies and analysis of

analogous compounds. It also outlines advanced experimental protocols necessary for the

characterization of such a reactive species. This guide is intended for researchers, scientists,

and professionals in the fields of chemistry and drug development.

Executive Summary
Phenyl nitrate is a highly reactive aromatic nitrate ester. Its instability precludes

straightforward spectroscopic analysis using standard laboratory techniques. This guide

synthesizes predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data

based on the known spectral properties of related stable compounds, such as nitrobenzene

and alkyl nitrates. Furthermore, it details the sophisticated experimental methodology of matrix

isolation infrared spectroscopy, a technique suitable for the study of transient molecules like

phenyl nitrate.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for phenyl nitrate. These

predictions are based on established substituent effects and the analysis of structurally similar

compounds.
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Table 1: Predicted ¹H NMR Spectroscopic Data for
Phenyl Nitrate
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Chemical Shift
(δ) (ppm)

Multiplicity
Number of
Protons

Assignment Rationale

~ 8.3 - 8.1 Doublet 2H
Ortho-protons

(H-2, H-6)

The -ONO₂

group is strongly

electron-

withdrawing,

causing

significant

deshielding of

the adjacent

ortho protons.

This is

analogous to the

chemical shift of

ortho protons in

nitrobenzene,

which appear

around 8.25

ppm.[1]

~ 7.8 - 7.6 Triplet 1H
Para-proton (H-

4)

The para proton

is also

deshielded due

to the electron-

withdrawing

nature of the

nitrate group,

similar to the

para proton in

nitrobenzene

(around 7.71

ppm).[1]

~ 7.6 - 7.4 Triplet 2H Meta-protons (H-

3, H-5)

The meta

protons are the

least deshielded

of the aromatic

protons,
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appearing at a

chemical shift

comparable to

the meta protons

in nitrobenzene

(around 7.56

ppm).[1]

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for
Phenyl Nitrate
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Chemical Shift (δ) (ppm) Carbon Atom Rationale

~ 150 - 145 C1 (ipso-carbon)

The carbon directly attached to

the electron-withdrawing

nitrate group is expected to be

significantly deshielded, similar

to the ipso-carbon in

nitrobenzene (~148 ppm).[1]

~ 125 - 120 C2, C6 (ortho-carbons)

The ortho carbons are

deshielded, though to a lesser

extent than the ipso-carbon.

This prediction is based on the

ortho-carbon chemical shifts in

nitrobenzene (~123.5 ppm).[1]

~ 130 - 128 C3, C5 (meta-carbons)

The meta carbons are

expected to have a chemical

shift close to that of

unsubstituted benzene, similar

to the meta-carbons in

nitrobenzene (~129.4 ppm).[1]

~ 135 - 133 C4 (para-carbon)

The para carbon is deshielded

due to the resonance effect of

the nitrate group, analogous to

the para-carbon in

nitrobenzene (~134.7 ppm).[1]

Predicted in CDCl₃ solvent.

Table 3: Predicted Infrared (IR) Spectroscopy Data for
Phenyl Nitrate
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Wavenumber (cm⁻¹) Vibration Rationale

~ 1650 - 1620 Asymmetric NO₂ stretch

This is a characteristic

absorption for organic nitrates

and is expected to be a strong

band.[2]

~ 1290 - 1260 Symmetric NO₂ stretch

Another characteristic strong

absorption for the nitrate

group.[2]

~ 3100 - 3000 Aromatic C-H stretch
Typical for C-H stretching

vibrations in a benzene ring.

~ 1600, 1475 Aromatic C=C stretch
Characteristic skeletal

vibrations of the benzene ring.

~ 850 - 800 O-N stretch

A characteristic stretching

vibration for the O-N bond in

nitrate esters.

~ 750, 690 C-H out-of-plane bend

These bands are indicative of

a monosubstituted benzene

ring.

Table 4: Predicted Mass Spectrometry (MS) Data for
Phenyl Nitrate
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m/z Ion
Fragmentation
Pathway

Rationale

139 [C₆H₅ONO₂]⁺ Molecular Ion

The molecular ion

peak is expected,

though it may be weak

due to the

compound's instability.

93 [C₆H₅O]⁺ Loss of NO₂

Cleavage of the O-N

bond is a common

fragmentation

pathway for nitrate

esters, leading to the

phenoxy cation.

77 [C₆H₅]⁺ Loss of ONO₂

Cleavage of the C-O

bond would result in

the phenyl cation.

65 [C₅H₅]⁺
Loss of CO from

[C₆H₅O]⁺

The phenoxy cation

can further fragment

by losing a molecule

of carbon monoxide.

46 [NO₂]⁺

The nitrate group itself

can be detected as a

fragment ion. This is a

dominant indicator ion

for organic nitrates in

EI-MS.[3]

Experimental Protocols
Due to the high reactivity of phenyl nitrate, its synthesis and spectroscopic characterization

require specialized techniques to handle transient species.

Synthesis of Phenyl Nitrate (Transient)
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A potential route for the in-situ generation of phenyl nitrate for spectroscopic analysis involves

the reaction of phenoxy radicals with nitrogen dioxide. This can be achieved through flash

photolysis of a suitable precursor like nitrobenzene in an inert matrix.

Protocol for In-Situ Generation:

Precursor Preparation: A dilute solution of nitrobenzene in a suitable solvent (e.g., hexane) is

prepared.

Matrix Deposition: The solution is co-deposited with a large excess of an inert gas (e.g.,

argon) onto a cryogenic substrate (e.g., a CsI window) cooled to approximately 10-20 K.

Photolysis: The matrix-isolated nitrobenzene is irradiated with UV light of an appropriate

wavelength to induce cleavage of the C-N bond, generating phenoxy radicals and nitrogen

dioxide.

Annealing (Optional): Gentle warming of the matrix may facilitate the recombination of the

generated radicals to form phenyl nitrate.

Spectroscopic Characterization
This technique is ideal for trapping and characterizing highly reactive molecules like phenyl
nitrate.[4][5]

Experimental Workflow:

In-Situ Synthesis

Spectroscopic Analysis

Nitrobenzene Precursor Co-deposition at ~10K

Inert Gas Matrix (e.g., Argon)

UV Photolysis Trapped Phenyl Nitrate FTIR Spectrometer IR Spectrum Acquisition Data Analysis and Comparison
with Computational Data

Click to download full resolution via product page
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Caption: Workflow for the synthesis and IR analysis of phenyl nitrate.

Protocol:

Sample Preparation: A gaseous mixture of the precursor (e.g., nitrobenzene) and a large

excess of an inert matrix gas (e.g., argon, ratio ~1:1000) is prepared.

Deposition: The gas mixture is slowly deposited onto a cold (10-20 K) infrared-transparent

window (e.g., CsI) within a high-vacuum cryostat.

Photogeneration: The isolated precursor molecules are irradiated in situ with a UV lamp to

generate the transient phenyl nitrate.

Spectral Acquisition: Infrared spectra are recorded before and after photolysis using a high-

resolution FTIR spectrometer. The low temperature and isolation in the inert matrix prevent

intermolecular reactions and allow for the accumulation of a sufficient concentration of the

transient species for detection.[4][5]

Obtaining experimental NMR and mass spectra of phenyl nitrate is exceptionally challenging

due to its instability.

NMR Spectroscopy: Standard NMR experiments in solution are not feasible. Theoretical

calculations (computational chemistry) are the most reliable method for predicting ¹H and ¹³C

NMR chemical shifts.[1]

Mass Spectrometry: Fast-flow or flash pyrolysis techniques coupled with a mass

spectrometer could potentially be used to detect the molecular ion and fragmentation

products of phenyl nitrate generated in the gas phase immediately before ionization.

Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical flow for identifying and characterizing an unknown

unstable compound like phenyl nitrate using a combination of experimental and computational

methods.
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Experimental Analysis Computational Analysis

Data Comparison and Structure Elucidation
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Click to download full resolution via product page

Caption: Logical workflow for the characterization of phenyl nitrate.

Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of phenyl
nitrate. The data presented, derived from established chemical principles and comparison with

analogous molecules, offers a valuable resource for researchers working with aromatic nitrate

compounds. The outlined experimental protocols, particularly matrix isolation IR spectroscopy,

highlight the sophisticated approaches required to study such transient and reactive species.
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Further computational studies would be beneficial to refine the predicted spectroscopic data

and to better understand the decomposition pathways of phenyl nitrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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